(S)-3-Amino-4-(3-(trifluoromethyl)phenyl)butanoic acid hydrochloride is a synthetic derivative of cyclopentane carboxylic acid, specifically designed for its inhibitory properties against human ornithine aminotransferase (hOAT). [] It is classified as an enzyme inactivator, targeting hOAT, a pyridoxal 5'-phosphate-dependent enzyme critical in amino acid metabolism. This compound is primarily investigated for its potential in treating hepatocellular carcinoma (HCC), the most common form of liver cancer. []
The synthesis of (S)-3-Amino-4-(3-(trifluoromethyl)phenyl)butanoic acid hydrochloride involves a multi-step process. The key step involves a rhodium-catalyzed asymmetric 1,4-addition of 3-(trifluoromethyl)phenylboronic acid to a crotonate ester in the presence of (R)-BINAP. This reaction preferentially yields the (S)-enantiomer as the major product. [] Subsequent steps include deprotection, hydrolysis, and salt formation to obtain the final compound.
The molecular structure of (S)-3-Amino-4-(3-(trifluoromethyl)phenyl)butanoic acid hydrochloride comprises a cyclopentane ring substituted with an amino group at position 3 and a 3-(trifluoromethyl)phenyl group at position 4. The molecule exists as a hydrochloride salt. [] Crystallographic studies have revealed the specific structural features responsible for its interaction with the active site of hOAT. []
(S)-3-Amino-4-(3-(trifluoromethyl)phenyl)butanoic acid hydrochloride functions as a mechanism-based inactivator of hOAT. [] The key steps involved in its inactivation mechanism are:
The physical and chemical properties of (S)-3-Amino-4-(3-(trifluoromethyl)phenyl)butanoic acid hydrochloride have been investigated to evaluate its potential as a therapeutic agent. [] These studies determined its solubility, stability, and pharmacokinetic properties. Importantly, a high solubility in saline at pH 7 (>71 mg/mL) and a long dissociation half-life (7 h) from hOAT were observed. []
The primary research application of (S)-3-Amino-4-(3-(trifluoromethyl)phenyl)butanoic acid hydrochloride focuses on its potential as a therapeutic agent for hepatocellular carcinoma (HCC). [] Preclinical studies have demonstrated its efficacy in inhibiting the growth of HCC in athymic mice implanted with human-derived HCC. [] Furthermore, its selectivity for hOAT suggests the potential for reduced off-target effects compared to other OAT inhibitors.
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: